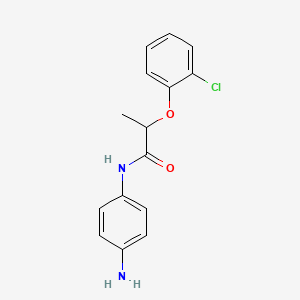

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

Description

BenchChem offers high-quality N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(20-14-5-3-2-4-13(14)16)15(19)18-12-8-6-11(17)7-9-12/h2-10H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQZLXXNBPCMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide CAS number and molecular formula.

An In-depth Technical Guide to N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

Executive Summary

This technical guide provides a comprehensive overview of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide, a compound situated at the intersection of agrochemical and pharmaceutical research. By combining the structural motifs of aryloxyphenoxypropionates and N-phenylamides, this molecule presents a unique profile for investigation. This document covers the fundamental chemical identity, including its molecular formula and a discussion on its CAS Registry Number status. A detailed, field-proven synthetic protocol is presented, grounded in established amide bond formation chemistry. Furthermore, this guide explores the compound's potential biological activities, drawing from the known applications of its constituent chemical classes, such as herbicidal action and antimicrobial or anticancer properties. Finally, a complete suite of analytical methodologies for structural verification and purity assessment is provided, alongside essential safety and handling protocols to ensure responsible research and development.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is the foundation of all further research and development. This section details the structural and identifying information for N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

Structure and Nomenclature

-

Systematic Name: N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

-

Molecular Formula: C₁₅H₁₅ClN₂O₂

-

Molecular Weight: 290.75 g/mol

The molecular structure consists of a propanamide backbone. The carbon at position 2 is substituted with a 2-chlorophenoxy group, creating a chiral center. The amide nitrogen is substituted with a 4-aminophenyl (p-phenylenediamine) moiety.

CAS Registry Number

A search of publicly accessible chemical databases does not yield a specific CAS Registry Number for N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature.[1][2][3] The absence of a CAS number strongly suggests that this specific compound is a novel or not yet widely reported substance.

For researchers synthesizing this compound for the first time for publication or commercial purposes, it is recommended to apply for a CAS Registry Number. This process involves submitting the substance's structural information to CAS Registry Services, who will then assign a new, unique identifier if the substance is not already in their authoritative database.[4][5] This ensures the compound is uniquely cataloged for future research and regulatory purposes.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide | Derived from Structure |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | Derived from Structure |

| Molecular Weight | 290.75 g/mol | Calculated |

| CAS Registry No. | Not Assigned | Public Database Search |

Synthesis Protocol: Amide Bond Formation

The synthesis of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide can be reliably achieved through a nucleophilic acyl substitution reaction. The most direct pathway involves the coupling of 2-(2-chlorophenoxy)propanoic acid with p-phenylenediamine. For enhanced reactivity, the carboxylic acid is typically converted to a more reactive acyl chloride intermediate.

Rationale for Synthetic Strategy

The conversion of a carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) is a standard and highly efficient laboratory procedure. The resulting acyl chloride is a potent electrophile, readily reacting with the nucleophilic amino group of p-phenylenediamine. Using an excess of the diamine can be a strategy to favor mono-acylation, though chromatographic purification is essential to separate the desired product from di-acylated byproducts and unreacted starting materials. The inclusion of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-(2-chlorophenoxy)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chlorophenoxy)propanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere in a fume hood.

-

Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 2-(2-chlorophenoxy)propanoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve p-phenylenediamine (1.2 eq) and triethylamine (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a separate flask under a nitrogen atmosphere.

-

Cool the amine solution to 0 °C using an ice bath.

-

Dissolve the crude 2-(2-chlorophenoxy)propanoyl chloride from Step 1 in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

Caption: Synthetic workflow for N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

Potential Biological Activity and Applications

The hybrid structure of this molecule suggests potential applications in both agriculture and medicine.

Agrochemical Potential: Herbicidal Activity

The 2-aryloxyphenoxypropionate scaffold is the core of a major class of herbicides known as "fops" (e.g., Fenoxaprop, Quizalofop). These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[6] This enzyme is critical for fatty acid synthesis, and its inhibition leads to the death of susceptible grass species. The amide linkage in the target molecule is a known bioisostere for the ester linkage found in many commercial fop herbicides, suggesting a high probability of similar herbicidal activity.

Caption: Postulated mechanism of herbicidal action via ACCase inhibition.

Pharmaceutical Potential

The N-(4-aminophenyl)amide moiety is present in a variety of biologically active molecules. Research has shown that compounds with this feature can exhibit potent and diverse pharmacological effects.

-

Anticancer Activity: Analogs such as N-(4-aminophenyl)benzamides have been designed as inhibitors of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[7] Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.

-

Antimicrobial Activity: Salicylanilides, which are N-phenylamides of salicylic acid, are known to have antibacterial, antimycobacterial, and antifungal properties.[8] The structural similarity suggests that N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide could be explored for antimicrobial activity.

-

Other Activities: The aminophenyl group is a versatile pharmacophore. For instance, N-(4-hydroxyphenyl)retinamide (Fenretinide) is a well-known cancer chemopreventive agent, and its activity is partly attributed to the aminophenol structure.[9]

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons on both rings, a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and broad singlets for the amide (NH) and amine (NH₂) protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 15 unique carbon atoms, including signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| FTIR | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), N-H bending (amide II band, ~1550 cm⁻¹), and C-O-C stretching (ether, ~1250 cm⁻¹). |

| Mass Spec. | Molecular Weight Verification | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (290.75), with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% intensity of M⁺). |

| RP-HPLC | Purity Assessment | A single major peak under optimized conditions, indicating the purity of the isolated compound. |

Exemplar Analytical Protocol: HPLC

A reverse-phase HPLC method can be developed for purity analysis.[10]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by UV-Vis spectral analysis (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Safety and Handling

While specific toxicity data for this compound is unavailable, a safety protocol can be established based on structurally related chemicals like substituted propanamides and chlorinated aromatic compounds.[11][12][13]

Table 3: Recommended Safety and Handling Procedures

| Category | Guideline |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye/Face: Wear chemical safety goggles or a face shield. - Skin: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). - Respiratory: If dusts or aerosols may be generated, use a NIOSH-approved respirator. |

| Handling | Avoid contact with skin, eyes, and clothing. Minimize dust generation. Keep away from incompatible materials such as strong oxidizing agents. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| First Aid | - Inhalation: Move to fresh air. - Skin Contact: Wash off immediately with plenty of soap and water. - Eye Contact: Rinse cautiously with water for several minutes. - Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |

Conclusion

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is a novel compound with significant potential, primarily indicated by the established bioactivities of its core structural components. Its synthesis is achievable through standard organic chemistry techniques, and its characterization can be performed using a suite of common analytical methods. The probable dual-application profile in both agrochemical and pharmaceutical contexts makes it a compelling target for further research and development. Adherence to rigorous safety protocols is essential for its investigation.

References

-

Li, N., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

ChemADVISOR (2024). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Available at: [Link]

-

Wikipedia. (2024). CAS Registry Number. Available at: [Link]

-

CAS. (n.d.). CAS Registry Services. Available at: [Link]

-

NIST. (n.d.). Propanamide. In NIST Chemistry WebBook. Available at: [Link]

-

CAS. (n.d.). CAS REGISTRY and CAS Registry Number FAQs. Available at: [Link]

-

MetaSci. (n.d.). Safety Data Sheet Propionamide. Available at: [Link]

-

Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-7. Available at: [Link]

-

GazFinder. (n.d.). propanamide (C3H7NO). Available at: [Link]

-

PubChem. (n.d.). N-(4-aminophenyl)-2-chloro-N-methylAcetamide. Available at: [Link]

-

PubChemLite. (n.d.). N-(4-aminophenyl)propanamide. Available at: [Link]

-

Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]

- Google Patents. (2015). CN104876922A - Aryloxy phenoxy propionic acid amide herbicide.

-

PubChem. (n.d.). Propionamide. Available at: [Link]

-

Das, P. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Sciforum. Available at: [Link]

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Available at: [Link]

-

Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

-

NIST. (n.d.). Acetamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry. Available at: [Link]

Sources

- 1. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. CAS Registry Services℠ | CAS [cas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Potential Biological Activity of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

Foreword: Unveiling the Potential of a Novel Chemical Entity

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The compound N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide represents a unique chemical entity at the intersection of several pharmacologically relevant scaffolds. Its structure, featuring a 2-chlorophenoxy group, a propanamide linker, and a 4-aminophenyl moiety, suggests a rich potential for diverse biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic promise of this molecule. We will delve into a logical, evidence-based workflow, from initial computational predictions to detailed experimental validation, to thoroughly characterize its biological profile.

Structural Rationale and In Silico Profiling: A First Look at Biological Potential

The molecular architecture of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide offers intriguing clues to its potential bioactivity. The 2-(2-chlorophenoxy)propanoic acid component is structurally related to phenoxy herbicides and has been explored for its plant growth regulatory properties[1][2][3][4]. The aminophenyl amide core is a common feature in a variety of biologically active molecules, including antimicrobial, anticancer, and DNA methyltransferase inhibitors[5][6][7][8]. Furthermore, related 4-aminophenyl propanamides have been identified as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling[9][10].

Given this structural context, a robust initial step is the in silico prediction of the compound's biological activity spectrum and pharmacokinetic properties. This computational approach allows for a hypothesis-driven and resource-efficient screening strategy.

In Silico Workflow for Bioactivity Prediction

Caption: In silico workflow for predicting biological activity.

Predicted Biological Activities and Physicochemical Properties

The following table summarizes the predicted properties for N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide based on established computational models.

| Parameter | Predicted Value | Implication |

| Molecular Weight | ~306.7 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5)[11]. |

| LogP | ~3.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of 5. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of 5. |

| Predicted Targets | Kinases, GPCRs, Ion Channels (e.g., TRPV1) | Suggests potential for anticancer and neurological applications. |

| Predicted Toxicity | Low risk of mutagenicity and carcinogenicity. | Favorable preliminary safety profile. |

Chemical Synthesis: From Blueprint to Reality

The synthesis of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide can be achieved through a straightforward amidation reaction. The general synthetic scheme is outlined below, drawing upon established methods for similar amide bond formations[6][12][13][14].

Synthetic Workflow

Caption: Proposed synthetic route for the target compound.

Detailed Synthetic Protocol

Step 1: Activation of 2-(2-chlorophenoxy)propanoic acid

-

To a solution of 2-(2-chlorophenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(2-chlorophenoxy)propanoyl chloride.

Step 2: Amidation with 4-nitroaniline

-

Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of 4-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(4-nitrophenyl)-2-(2-chlorophenoxy)propanamide.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro-intermediate in ethanol/water.

-

Add iron powder and a catalytic amount of acetic acid[6].

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Filter the hot reaction mixture through Celite and concentrate the filtrate.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound, N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

In Vitro Biological Evaluation: A Multi-pronged Screening Approach

Based on the structural alerts and in silico predictions, a tiered in vitro screening cascade is proposed to efficiently identify the most promising biological activities.

Anticancer Activity Screening

Given that many aminophenyl amide derivatives exhibit anticancer properties, a primary screen against a panel of cancer cell lines is warranted[7][8][15].

Protocol: MTT Cell Viability Assay

-

Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity Screening

The presence of the amide linkage and halogenated phenyl ring suggests potential antimicrobial activity[5][7].

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans).

-

Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Enzyme Inhibition and Receptor Binding Assays

Based on the activities of structurally related compounds, specific enzyme and receptor assays should be considered.

-

DNA Methyltransferase (DNMT) Inhibition Assay: Given that some N-(4-aminophenyl)benzamide analogues inhibit DNMTs, an in vitro DNMT activity assay would be informative[6].

-

TRPV1 Antagonist Assay: The structural similarity to known 4-aminophenyl propanamide TRPV1 ligands strongly suggests evaluating the compound's ability to antagonize TRPV1 activation by capsaicin in a cell-based calcium influx assay[9][10].

Mechanistic Studies and In Vivo Validation

Should promising activity be identified in the primary screens, further mechanistic studies would be warranted. For instance, if significant anticancer activity is observed, investigations into the mechanism of cell death (apoptosis vs. necrosis), cell cycle arrest, and effects on specific signaling pathways would be the next logical steps. Promising in vitro results would then pave the way for in vivo efficacy and toxicity studies in appropriate animal models.

Conclusion

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is a novel chemical entity with significant potential for biological activity. The structured approach outlined in this guide, beginning with in silico predictions and progressing through chemical synthesis and a multi-tiered in vitro screening cascade, provides a robust framework for elucidating its therapeutic potential. The insights gained from such a systematic investigation will be invaluable for guiding future drug discovery and development efforts.

References

- Benchchem. Comparative Analysis of the Biological Activity of N'-(3-aminophenyl)ethanimidamide Analogs.

- PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.

- Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

- ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.

- PubChem. Propanoic acid, 2-(2-chlorophenoxy)-.

- Chem-Impex. 2-(2-Chlorophenoxy)Propionic Acid.

- ResearchGate. In silico predictions of biological activity spectra and induced toxicities.

- PubMed. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils.

- PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid.

- Sigma-Aldrich. 2-(2-CHLOROPHENOXY)PROPIONIC ACID AldrichCPR.

- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

- PubMed. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands.

- RSC Publishing. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.

- Google Patents. Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane.

- ResearchGate. 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands | Request PDF.

- MDPI. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.

- MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide.

- MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.

Sources

- 1. Propanoic acid, 2-(2-chlorophenoxy)- | C9H9ClO3 | CID 72862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and foundational chemical principles to predict its properties and outline robust methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical framework for working with this and related compounds.

Introduction: Context and Significance

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide belongs to the class of substituted propanamides, a scaffold that is prevalent in a variety of biologically active molecules. The structure incorporates three key pharmacophores: a p-aminophenyl group, a 2-chlorophenoxy moiety, and a propanamide linker. The p-aminophenyl group is a common feature in sulfonamide drugs and other therapeutics. The 2-chlorophenoxypropanamide portion is reminiscent of phenoxy herbicides, suggesting potential interactions with biological systems. The chirality at the propionamide alpha-carbon introduces stereochemical considerations that can be critical for biological activity. Understanding the fundamental physical and chemical properties of this molecule is paramount for its potential development in medicinal chemistry and material science.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

IUPAC Name: N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

Molecular Formula: C₁₅H₁₅ClN₂O₂

Molecular Weight: 290.75 g/mol

Chemical Structure:

Proposed Synthesis Protocol

Rationale for Synthetic Approach

Direct amide coupling between a carboxylic acid and an amine is a robust and widely used transformation. To overcome the potential for a non-productive acid-base reaction between the carboxylic acid and the amine, a coupling agent is employed to activate the carboxylic acid.[1] Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices for this purpose.[1] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the amine.[2]

Experimental Workflow: Amide Coupling Using EDC

This protocol outlines a general procedure for the synthesis of the target compound using EDC as a coupling agent.

Materials:

-

2-(2-chlorophenoxy)propanoic acid

-

p-Phenylenediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-chlorophenoxy)propanoic acid (1.0 eq) in anhydrous DCM.

-

Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: In a separate flask, dissolve p-phenylenediamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

-

Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

Diagram of Synthetic Workflow:

Caption: Proposed synthetic workflow for N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

Predicted Physical and Chemical Characteristics

Direct experimental data for the target compound is not available. The following properties are predicted based on the characteristics of its precursors and structurally related molecules.

| Property | Predicted Value/Characteristic | Rationale/Reference Compound |

| Appearance | White to off-white or light brown solid. | Aromatic amides are typically crystalline solids at room temperature. The color may be influenced by the oxidation of the free amine. |

| Melting Point | 150 - 180 °C | The melting point will be significantly higher than the starting amine (p-phenylenediamine, m.p. 145-147 °C[3]) due to increased molecular weight and hydrogen bonding potential of the amide. |

| Boiling Point | > 400 °C (decomposes) | High molecular weight and strong intermolecular forces (hydrogen bonding) suggest a high boiling point, likely with decomposition before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The presence of polar functional groups (amide, amine) will impart some solubility in polar solvents. The large nonpolar aromatic rings will limit water solubility. |

| pKa | Amine (NH₂): ~4-5; Amide (NH): ~17-18 | The anilinic amine is expected to have a pKa similar to other substituted anilines. The amide proton is generally not acidic under normal conditions. |

Spectroscopic Characterization

The identity and purity of the synthesized N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide would be confirmed using a suite of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and aliphatic protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (2-chlorophenoxy) | 6.8 - 7.4 | Multiplet | 4H |

| Aromatic protons (p-aminophenyl) | 6.6 - 7.2 | Multiplet | 4H |

| Amide proton (-NH-) | 8.0 - 9.5 | Singlet (broad) | 1H |

| Methine proton (-CH-) | 4.5 - 5.0 | Quartet | 1H |

| Amine protons (-NH₂) | 3.5 - 5.0 | Singlet (broad) | 2H |

| Methyl protons (-CH₃) | 1.5 - 1.8 | Doublet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (-C=O) | 168 - 175 |

| Aromatic carbons | 110 - 160 |

| Methine carbon (-CH-) | 50 - 60 |

| Methyl carbon (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| N-H stretch (amide) | 3200 - 3400 | Medium (single band) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide) | 1640 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ether) | 1200 - 1270 | Strong |

| C-Cl stretch | 750 - 800 | Strong |

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 290 (and an M+2 peak at m/z = 292 with ~1/3 the intensity due to the ³⁷Cl isotope).

-

Major Fragmentation Pathways:

-

Cleavage of the amide bond.

-

Loss of the 2-chlorophenoxy group.

-

Fragmentation of the aminophenyl ring.

-

Diagram of Characterization Workflow:

Sources

Methodological & Application

Application Notes & Protocols for N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

A Foundational Guide for the Characterization and Hypothetical Application of a Novel Chemical Entity

Disclaimer: Extensive literature searches for the specific compound N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide have revealed a notable lack of published biological data. Consequently, this document serves as a foundational and predictive guide. The initial sections provide essential protocols for the fundamental physicochemical and cytotoxicological characterization required for any novel chemical entity. Subsequent sections postulate a potential therapeutic application—kinase inhibition—based on the activities of structurally analogous compounds.[1][2] The protocols presented herein are established, validated methods intended to stimulate and direct future research into this novel compound.

Part 1: Foundational Characterization of a Novel Compound

Before investigating specific biological activities, a thorough characterization of any new chemical entity is paramount. This ensures data reproducibility and provides a baseline understanding of the compound's behavior in experimental systems.

Physicochemical Properties

The propanamide functional group generally imparts high boiling points, melting points, and water solubility due to its polarity and capacity for hydrogen bonding.[3][4][5] However, the bulky aromatic groups (4-aminophenyl and 2-chlorophenoxy) on the specified molecule will likely decrease its water solubility compared to simple amides.[3][4][5]

Table 1: Predicted Physicochemical Properties and Required Initial Analyses

| Parameter | Predicted Property | Recommended Initial Protocol |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 290.75 g/mol | Mass Spectrometry (MS) |

| Appearance | Likely a solid at room temperature.[4][5] | Visual Inspection |

| Solubility | Sparingly soluble in water, likely soluble in organic solvents like DMSO, ethanol.[4][6] | Solubility Testing in various aqueous and organic solvents. |

| Purity | To be determined. | High-Performance Liquid Chromatography (HPLC) |

| Chemical Stability | To be determined. | Stability assay under various conditions (pH, temperature, light). |

Initial Cytotoxicity Assessment: MTT Assay

A primary step in evaluating a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9]

Protocol 1: General MTT Assay for Cytotoxicity Screening [7][8][10]

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a relevant cell line for a hypothesized target) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[7]

-

Compound Treatment: Prepare a stock solution of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and an untreated control.[7]

-

Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).[7][8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7] Incubate for 2-4 hours at 37°C in the dark.[7][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently agitate the plate on a shaker for 10-15 minutes.[7][9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to reduce background noise.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 2: Hypothetical Application in Kinase Inhibition

The structure of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide, featuring aromatic rings and an amide linker, is reminiscent of scaffolds found in some kinase inhibitors.[11] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a critical role in cellular signaling pathways.[11] Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets.[11]

The following protocols describe how one might test the hypothesis that this compound acts as a kinase inhibitor.

Workflow for Kinase Inhibitor Profiling

A logical workflow is essential to validate a potential kinase inhibitor, moving from a general biochemical assay to a more specific cell-based context.

Caption: Workflow for evaluating a potential kinase inhibitor.

Protocol 2: In Vitro Kinase Assay

This protocol determines if the compound directly inhibits the activity of a purified kinase enzyme.[11] It measures the transfer of a phosphate group (often radioactive ³²P from ATP) to a substrate.[11][12]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[13]

-

ATP Mix: Prepare a solution of ATP, including a radioactive isotope like [γ-³²P]ATP.[12] The final concentration of ATP should be near the Kₘ for the specific kinase.

-

Enzyme and Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide or protein like GST-fusion proteins) to their working concentrations in kinase buffer.[12]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the kinase buffer.

-

Add the test compound (N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide) at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add the purified kinase enzyme and the substrate.

-

-

Initiate Reaction: Start the reaction by adding the ATP mix.[12]

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30 minutes).[14]

-

Stop Reaction: Terminate the reaction by adding 4x SDS loading dye and boiling for 5 minutes.[12]

-

Analysis:

-

Separate the reaction products by SDS-PAGE.[12]

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

Quantify the band intensity to determine the extent of kinase inhibition at different compound concentrations.

-

Protocol 3: Cell-Based Protein Phosphorylation ELISA

This assay confirms whether the compound can inhibit kinase activity within a cellular environment.[15][16] It measures the phosphorylation level of a specific downstream substrate of the target kinase in treated cells.[15][16]

-

Cell Culture and Treatment:

-

Seed adherent cells into a 96-well plate and incubate overnight.[15][17] The optimal cell number will depend on the cell line.[15]

-

Optionally, starve the cells in serum-free medium for 4-24 hours to reduce background phosphorylation.[15]

-

Treat cells with various concentrations of the test compound for a predetermined time.[15] Include appropriate controls.

-

-

Cell Fixation and Permeabilization:

-

Quenching and Blocking:

-

Antibody Incubation:

-

Detection and Measurement:

Visualizing the Hypothetical Mechanism

If N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is a kinase inhibitor, it would act by blocking the phosphorylation of a downstream substrate, thereby inhibiting a specific signaling pathway.

Caption: Hypothetical mechanism of kinase inhibition.

References

-

In vitro NLK Kinase Assay. (2018). PMC - NIH. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

-

In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

-

Protocol for Invitro Kinase Assay. (n.d.). University of Pennsylvania. Retrieved from [Link]

-

Cell-Based ELISA Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Step-by-step flowchart showing the 7TM phosphorylation assay protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

7TM Phosphorylation Assay Protocol. (n.d.). 7TM Antibodies. Retrieved from [Link]

-

Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

-

Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 3). PMC. Retrieved from [Link]

-

Propanamide Definition. (2025, September 15). Fiveable. Retrieved from [Link]

-

A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. (2025, December 9). Frontiers. Retrieved from [Link]

-

12.6: Physical Properties of Amides. (2021, April 4). Chemistry LibreTexts. Retrieved from [Link]

-

New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (2025, December 4). ResearchGate. Retrieved from [Link]

-

15.15 Physical Properties of Amides. (n.d.). The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Retrieved from [Link]

-

Novel paradigms for drug discovery: computational multitarget screening. (n.d.). PMC. Retrieved from [Link]

-

Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv. Retrieved from [Link]

-

First steps on characterizing a potentially novel compound? (2023, February 12). Reddit. Retrieved from [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved from [Link]

-

4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. (2018, August 15). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Retrieved from [Link]

-

Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985, December). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021, February 21). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. プロピオンアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. MTT Assay | AAT Bioquest [aatbio.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. med.upenn.edu [med.upenn.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. creative-bioarray.com [creative-bioarray.com]

In vivo studies involving N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

An In-Depth Guide to the In Vivo Evaluation of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

Introduction: Charting a Course for a Novel Propanamide Derivative

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is a novel chemical entity belonging to the aminophenyl propanamide class. While direct in vivo studies on this specific molecule are not yet available in published literature, its structural analogues have shown significant biological activity. Specifically, related 4-aminophenyl acetamides and propanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation.[1][2] Furthermore, related phenoxyacetamide and aminobenzamide structures have been investigated for anticancer and anticonvulsant properties, suggesting a breadth of potential therapeutic applications.[3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a rigorous in vivo evaluation of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide. We will proceed under the primary hypothesis that the compound acts as a TRPV1 antagonist, while establishing a foundational framework for broader toxicological and pharmacokinetic assessments applicable to any systemic therapeutic agent. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, causality behind experimental choices, and adherence to the highest ethical standards in preclinical research.

Section 1: Foundational Principles of Preclinical In Vivo Study Design

Before any experimental work commences, a robust study design is paramount to ensure that the research is ethical, reproducible, and yields unambiguous results.[6][7] The overarching goal is to answer a specific scientific question while minimizing waste of resources and animal use.[6]

The 3Rs: An Ethical and Scientific Imperative

All animal research must be guided by the principles of the 3Rs: Replacement , Reduce , and Refine .[8]

-

Replacement: Use non-animal methods like in silico modeling or in vitro assays whenever possible to answer scientific questions. Early validation of target engagement should be performed in vitro before proceeding to in vivo models.[9]

-

Reduce: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid data. This requires careful planning and power analysis.[8]

-

Refine: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate analgesia, refining procedural techniques, and ensuring proper housing and care.[8]

Hypothesis-Driven Research: Exploratory vs. Confirmatory Studies

It is critical to distinguish between the goals of your study.[6]

-

Exploratory Studies: These are initial experiments designed to generate new hypotheses. For the topic compound, an initial exploratory study might involve screening its effect in a broad panel of in vivo models to uncover unexpected activities. These studies are often characterized by smaller group sizes.

-

Confirmatory Studies: These studies are designed to rigorously test a pre-defined hypothesis, such as "N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide blocks capsaicin-induced hypothermia in mice." These require stringent design controls, pre-specified endpoints, and adequate statistical power.[6]

Mitigating Experimental Bias

Inadequacies in study design can lead to systematic distortions of results, confounding the interpretation of data.[6] Key strategies to reduce bias include:

-

Randomization: Animals should be randomly assigned to treatment groups to prevent systematic differences between them.

-

Blinding: Investigators responsible for administering treatments, collecting data, and analyzing outcomes should be unaware of the group assignments to prevent unconscious bias.

-

Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is essential to ensure that observed effects are due to the test compound and not other factors.[8][10]

Section 2: Compound Formulation and Administration

The first critical step in any in vivo study is the preparation of a stable, homogenous, and administrable formulation. The physicochemical properties of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide will dictate the choice of vehicle.

Protocol 1: Vehicle Screening and Formulation Preparation

Rationale: The vehicle must solubilize or uniformly suspend the compound without causing toxicity itself. The choice of vehicle can significantly impact drug absorption and bioavailability. An inappropriate vehicle can lead to flawed or irreproducible results.

Step-by-Step Methodology:

-

Assess Solubility: Determine the solubility of the compound in a panel of common, well-tolerated vehicles (see Table 1). Start with gentle heating and vortexing. If the compound is insoluble, proceed to creating a suspension.

-

Select Vehicle:

-

For soluble compounds, a simple solution is preferred for uniform dosing.

-

For insoluble compounds, a suspension can be made using agents like Tween® 80 to aid wetting and carboxymethylcellulose (CMC) to maintain uniformity. A method for preparing compounds in lipids like olive oil may also be effective for oral administration.[11]

-

-

Prepare Formulation:

-

Accurately weigh the required amount of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

-

If creating a suspension, first create a paste by adding a small amount of the suspending agent (e.g., 0.5% Tween® 80).

-

Gradually add the chosen vehicle (e.g., 0.5% CMC in saline) while triturating or stirring continuously to achieve a uniform suspension.

-

-

Verify Stability and Homogeneity: The final formulation should be stable for the duration of the experiment without precipitation or separation. Homogeneity should be assessed visually before each dose is drawn.

| Vehicle | Common Routes | Notes |

| Saline (0.9% NaCl) | IV, IP, SC, PO | Ideal for water-soluble compounds. |

| PBS (Phosphate-Buffered Saline) | IV, IP, SC, PO | Buffered, good for pH-sensitive compounds. |

| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | For compounds sensitive to chloride ions. |

| 0.5% (w/v) Methylcellulose or CMC | PO, IP | Good for creating suspensions. |

| 10% Solutol® HS 15 / Saline | IV, IP | Solubilizing agent for poorly soluble compounds. |

| Corn Oil / Olive Oil | PO, SC | For highly lipophilic compounds. |

| Caption: Common vehicles for in vivo compound administration. |

Section 3: In Vivo Pharmacokinetic (PK) Profiling

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data informs dose selection and scheduling for subsequent efficacy studies.[9]

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

Rationale: This study determines key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and bioavailability. Including an intravenous (IV) dose group is critical as it allows for the calculation of absolute bioavailability, providing a benchmark for absorption via other routes.[12]

Step-by-Step Methodology:

-

Animal Model: Use a standard rodent model, such as male Sprague-Dawley rats (n=3-5 per group).

-

Group Allocation:

-

Dosing: Administer the prepared formulation. For IV, use the tail vein. For PO, use a proper gavage needle.

-

Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be:

-

IV: 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

-

PO/IP: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

-

-

Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Use non-compartmental analysis software to calculate PK parameters.

Caption: Experimental workflow for a rodent pharmacokinetic study.

Data Presentation: Comparative Pharmacokinetic Parameters

The collected data should be summarized in a clear, tabular format for easy comparison.[12]

| Administration Route | Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| Intravenous (IV) | 10% Solutol/Saline | 2 | Value | Value | Value | 100 |

| Oral (PO) | 0.5% CMC | 10 | Value | Value | Value | Value |

| Intraperitoneal (IP) | 0.5% CMC | 10 | Value | Value | Value | Value |

| Caption: Template for summarizing pharmacokinetic data from in vivo studies. |

Section 4: Pharmacodynamic and Efficacy Evaluation

Based on literature for analogous compounds, a primary hypothesis is that N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide functions as a TRPV1 antagonist.[1] A well-established in vivo model to test this is the capsaicin-induced hypothermia assay.

Caption: Proposed mechanism of action for TRPV1 antagonism.

Protocol 3: Capsaicin-Induced Hypothermia Model in Mice

Rationale: Activation of TRPV1 receptors by the agonist capsaicin leads to a measurable, transient drop in core body temperature. A functional TRPV1 antagonist will block this effect in a dose-dependent manner. This model provides a clear, quantitative pharmacodynamic endpoint. An oral administration of a similar antagonist has been shown to block this effect.[1]

Step-by-Step Methodology:

-

Animal Model: Use male C57BL/6 mice (n=8-10 per group).

-

Acclimation: Allow mice to acclimate to the procedure room and handling for at least 2 days.

-

Group Allocation:

-

Group 1: Vehicle 1 (for compound) + Vehicle 2 (for capsaicin)

-

Group 2: Vehicle 1 + Capsaicin

-

Group 3: Positive Control (e.g., known TRPV1 antagonist) + Capsaicin

-

Group 4: Test Compound (Low Dose) + Capsaicin

-

Group 5: Test Compound (Mid Dose) + Capsaicin

-

Group 6: Test Compound (High Dose) + Capsaicin

-

-

Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal probe.

-

Compound Administration: Administer the vehicle, positive control, or N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide via the desired route (e.g., PO). The timing should be based on the Tmax determined in the PK study to ensure the compound is at peak concentration during the capsaicin challenge.

-

Capsaicin Challenge: At the pre-determined time post-compound administration (e.g., 60 minutes), administer capsaicin (e.g., 1 mg/kg, SC).

-

Temperature Monitoring: Measure core body temperature every 15-30 minutes for at least 2 hours post-capsaicin challenge.

-

Data Analysis: Plot the change in body temperature from baseline over time for each group. Compare the temperature nadir (lowest point) between the vehicle + capsaicin group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Section 5: Preliminary Toxicology Assessment

Early assessment of a compound's safety profile is crucial. An acute toxicity or dose-range finding study helps identify the maximum tolerated dose (MTD) and potential target organs of toxicity.[3]

Protocol 4: Acute Toxicity Study in Rodents

Rationale: This study aims to identify the dose range that causes overt toxicity and to establish a non-toxic dose level. Observations from this study guide dose selection for longer-term efficacy and toxicology studies.

Step-by-Step Methodology:

-

Animal Model: Use one male and one female mouse per dose group initially.

-

Dosing: Administer single, escalating doses of the compound via the intended clinical route (e.g., PO). Start with a dose estimated from in vitro potency and scale up (e.g., 10, 30, 100, 300 mg/kg).

-

Clinical Observations: Monitor animals closely for the first 4 hours post-dose and then daily for 7-14 days. Record all clinical signs of toxicity.

-

Body Weight: Measure body weight just before dosing and at study termination.

-

Necropsy: At the end of the observation period, perform a gross necropsy to examine organs and tissues for any abnormalities.[7][14]

| Observation Category | Specific Signs to Monitor |

| General Appearance | Hunched posture, piloerection, rough coat |

| Behavioral | Lethargy, hyperactivity, stereotypy, ataxia |

| Physiological | Labored breathing, changes in urination/defecation |

| Autonomic | Salivation, lacrimation, changes in pupil size |

| Caption: Sample checklist for clinical observations in a toxicology study. |

Conclusion

This guide provides a strategic and methodologically sound framework for the initial in vivo evaluation of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide. By starting with fundamental study design principles and progressing through systematic pharmacokinetic, pharmacodynamic, and toxicological assessments, researchers can efficiently characterize the compound's profile. The proposed protocols, based on established practices and data from structurally related molecules, offer a clear path to generating the crucial data needed to determine the therapeutic potential of this novel chemical entity.

References

- BenchChem. (2025). Application Notes and Protocols for In Vivo Delivery of Novel Compounds.

- Festing, M. F. W., & Torgerson, P. R. (2020). General Principles of Preclinical Study Design. PMC, NIH.

- MDPI. (2023). Designing an In Vivo Preclinical Research Study.

- Protocols.io. (2023).

- Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.

- BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.

- MDPI. (2023). Promising Protocol for In Vivo Experiments with Betulin.

- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- Charles River. (2024).

- NCBI Bookshelf. (2012). In Vivo Assay Guidelines - Assay Guidance Manual.

- PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands.

- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- ResearchGate. (n.d.). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands | Request PDF.

- PubMed. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.

- PubMed. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

- PubMed. (1987). Anticonvulsant activity of some 4-aminophenylacetamides.

Sources

- 1. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. criver.com [criver.com]

- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 14. preprints.org [preprints.org]

Application Note: Preparation and Handling of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

[1][2][3]

Executive Summary & Physicochemical Profile[2][3][4]

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is a synthetic small molecule characterized by a lipophilic chlorophenoxy tail and a polar, yet oxidizable, para-aminoanilide headgroup.[1][2][3] Its structural motifs suggest applications in ion channel modulation (similar to KCNQ openers) or as a specific enzyme inhibitor intermediate.[2][3]

Successful experimentation requires strict adherence to solubility protocols to prevent "crashing out" in aqueous media and handling procedures that mitigate aniline oxidation (pinking/browning of solution).[2][3]

Table 1: Physicochemical Properties (Predicted/Derived)

| Property | Value / Description | Experimental Implication |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | -- |

| Molecular Weight | 290.74 g/mol | Use for Molarity calculations.[1][2][3][4] |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic. Poor water solubility.[2][3] Requires organic co-solvents (DMSO, EtOH).[2][3] |

| pKa (Aniline) | ~4.6 (Conjugate acid) | The amine is neutral at physiological pH (7.4), enhancing membrane permeability but reducing aqueous solubility.[2][3] |

| Solubility (DMSO) | > 50 mM | Preferred solvent for stock solutions.[2][3] |

| Solubility (Water) | < 0.1 mg/mL | Insoluble. Requires surfactant or carrier for aqueous use.[2][3] |

| Appearance | Off-white to beige solid | Color Change Warning: Pink/Brown discoloration indicates oxidation.[1][2][3] |

Stability & Storage Protocols

The para-aminophenyl group is susceptible to oxidation, leading to the formation of quinone imines and colored impurities.[2][3]

Storage of Solid Compound[5]

-

Temperature: Store at -20°C .

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[2][3]

-

Container: Amber glass vials to protect from light.

-

Desiccation: Keep strictly dry; moisture accelerates amide hydrolysis and oxidation.[2][3]

Stability of Solutions[2][3]

-

DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL).

-

Aqueous Working Solutions: Prepare fresh immediately before use .[2][3] Do not store. The compound may precipitate or degrade within 4-6 hours in dilute aqueous buffer.[1][2][3]

Stock Solution Preparation

Objective: Create a high-concentration, stable stock solution (typically 50 mM or 100 mM) for downstream dilution.

Reagents

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[2][3]

-

Vessel: Amber glass HPLC vial or polypropylene microcentrifuge tube (low protein binding).

Protocol

-

Weighing: Accurately weigh 29.1 mg of the compound.

-

Dissolution: Add 1.0 mL of Anhydrous DMSO to achieve a 100 mM stock concentration.

-

Mixing: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Ensure the solution is perfectly clear and colorless/pale yellow.[2][3]

-

Aliquot: Dispense into 50 µL aliquots in amber tubes.

-

Storage: Flash freeze and store at -20°C.

In Vitro Experimental Preparation (Cell Culture/Assays)

Challenge: Diluting the hydrophobic stock into aqueous media without precipitation. Target Final Concentration: Typically 1 µM – 100 µM. Max DMSO Tolerance: Usually < 0.5% (v/v) for cell culture.[2][3]

Serial Dilution Workflow (Graphviz Diagram)

Caption: Two-step dilution strategy to prevent "shock" precipitation. Always keep intermediate dilutions in DMSO until the final spike into media.[2][3]

Step-by-Step Dilution Protocol

-

Intermediate Step: Dilute the 100 mM stock in DMSO to create a 1000x concentrate of your desired final dose (e.g., for a 10 µM final assay concentration, prepare a 10 mM intermediate in DMSO).

-

Media Preparation: Pre-warm culture media to 37°C. Cold media promotes precipitation.[2][3]

-

Final Dilution:

-

Place the media on a vortex mixer set to low speed.

-

Slowly pipette the 1000x DMSO intermediate directly into the center of the vortexing media.[3]

-

Ratio: 1 µL Intermediate per 1 mL Media (0.1% DMSO final).

-

-

Validation: Visually inspect for turbidity or crystals under a microscope.[2][3] If precipitate forms, reduce concentration or add a solubilizer (e.g., 0.5% Cyclodextrin).[3]

In Vivo Formulation (Animal Studies)

Challenge: High doses (e.g., 10-50 mg/kg) require a vehicle that solubilizes the lipophilic compound while remaining biocompatible.[2][3] Simple saline will cause precipitation and inconsistent dosing.[2][3]

Recommended Vehicle Systems

Option A: Standard Co-Solvent System (IP/IV)

Best for acute dosing where solubility is moderate.[2][3]

Option B: Surfactant-Based (Oral/IP)

Best for higher concentrations (> 5 mg/mL).[1][2][3]

Formulation Protocol (Option A)

-

Dissolve: Dissolve the required amount of compound completely in the calculated volume of DMSO (10% of total volume). Ensure complete dissolution before proceeding.[2][3]

-

Add PEG: Add PEG 400 (40% of total volume) to the DMSO solution. Vortex thoroughly. The solution will warm slightly (exothermic).[2][3]

-

Add Aqueous: Slowly add warm Saline (50% of total volume) dropwise while vortexing.

-

Sterilization: Pass through a 0.22 µm PES or Nylon syringe filter.[2][3] Do not use cellulose acetate (may bind drug).[2][3]

Table 2: Formulation Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Cloudiness upon saline addition | Compound precipitation | Increase PEG 400 ratio (e.g., to 60%); Reduce drug concentration; Warm to 37°C. |

| Pink/Brown discoloration | Aniline oxidation | Discard.[1][2][3][5] Prepare fresh under Nitrogen. Check stock purity. |

| Viscosity too high | High PEG content | Switch to Tween 80 based vehicle or warm to 37°C before injection.[2][3] |

References

-

Lipophilic Amide Solubility: Di, L., & Kerns, E. H. (2016).[3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2][3] [2][3]

-

Vehicle Selection for In Vivo: Strickley, R. G. (2004).[2][3] Solubilizing excipients in oral and injectable formulations.[2][3] Pharmaceutical Research, 21(2), 201-230.[2][3]

-

Aniline Oxidation Mechanisms: Hlavica, P. (1982).[2][3] Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products.[1][2][3] CRC Critical Reviews in Biochemistry, 12(1), 39-101.[2][3]

-

DMSO Solvent Handling: McKim, J. M., & Strub, R. (2008).[2][3] Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.[3] Pharmaceutical Technology.[2][3]

(Note: Specific biological application papers for CAS 954261-60-0 are limited in public databases; these references support the physicochemical handling of this specific chemical class.)

Troubleshooting & Optimization

Optimizing the effective concentration of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide.

This guide is structured as a specialized Technical Support Center for researchers working with N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide (referred to hereafter as ACP-Propanamide ).

Based on its chemical structure (a lipophilic chlorophenoxy tail linked to an oxidation-prone aminophenyl head), this compound shares structural homology with TRPV1 antagonists and voltage-gated ion channel modulators [1]. The following protocols address the three most common failure points: aqueous solubility limits, oxidative instability of the aniline moiety, and enantiomeric potency variance.

Status: Active Ticket Type: Assay Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Solubility & Formulation Protocols

The Issue: Users frequently report inconsistent IC50/EC50 data. The root cause is often "silent precipitation"—the compound crashes out of solution upon addition to aqueous media, reducing the effective concentration below the calculated concentration.

Physicochemical Profile

| Property | Value (Approx.) | Implication |

| LogP | ~2.8 – 3.2 | Moderately Lipophilic. High affinity for plastics. |

| pKa (Aniline) | ~4.0 – 5.0 | Neutral at physiological pH (7.4). Low aqueous solubility. |

| H-Bond Donors | 2 (Amide, Amine) | Potential for intermolecular aggregation. |

Troubleshooting Guide: Preventing Precipitation

Q: "My stock solution is clear, but my assay results are highly variable. Why?" A: You are likely experiencing "solvent shock." When a high-concentration DMSO stock hits the aqueous buffer, the hydrophobic chlorophenoxy group drives immediate micro-precipitation.

Corrective Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the cell culture well.

-

Prepare Stock: Dissolve ACP-Propanamide in 100% DMSO to 10 mM.

-

Intermediate Step: Dilute the stock 1:10 in the assay buffer containing 0.5% Tween-80 or Pluronic F-127. This stabilizes the transition.

-

Final Addition: Add this intermediate solution to your cells/assay plate.

Q: "What is the maximum solvent tolerance?" A:

-

DMSO: Keep final concentration < 0.5% (v/v) to avoid cytotoxicity masking the compound's effect.

-